PonatiLink-1-24
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Overview
Description
. This compound is primarily used in scientific research and has shown significant potential in the treatment of certain types of leukemia.
Preparation Methods
The preparation of PonatiLink-1-24 involves several synthetic routes. One common method includes the Friedel-Crafts acylation reaction using imidazo[1,2-b]pyridazine-3-formyl chloride and 4-methyl benzoic acid to generate an intermediate. This intermediate undergoes the Omair-Amos reaction with a Wittig reagent under alkaline conditions to form another intermediate. Finally, this intermediate is subjected to amidation with a side chain to obtain this compound . The process is concise, economical, and suitable for industrial production.
Chemical Reactions Analysis
PonatiLink-1-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PonatiLink-1-24 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the role of the ABL enzyme in cellular processes.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
PonatiLink-1-24 exerts its effects by inhibiting the Abelson murine leukemia (ABL) enzyme. This enzyme is involved in the progression of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). By inhibiting this enzyme, this compound disrupts the signaling pathways that promote the growth and survival of leukemia cells .
Comparison with Similar Compounds
PonatiLink-1-24 is unique in its high selectivity for the ABL enzyme. Similar compounds include:
Imatinib: Another ABL inhibitor used in the treatment of CML.
Dasatinib: A multi-target kinase inhibitor with activity against ABL.
Nilotinib: A selective ABL inhibitor with improved potency compared to Imatinib.
This compound stands out due to its ability to overcome resistance mutations that affect other ABL inhibitors .
Properties
Molecular Formula |
C101H144ClF5N12O29 |
---|---|
Molecular Weight |
2120.7 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-[[4-[[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl]amino]-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]piperidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C101H144ClF5N12O29/c1-81-4-5-84(75-83(81)7-11-89-79-109-94-3-2-18-112-119(89)94)98(122)114-88-8-6-85(92(77-88)100(103,104)105)80-116-23-25-117(26-24-116)95(120)17-27-124-29-31-126-33-35-128-37-39-130-41-43-132-45-47-134-49-51-136-53-55-138-57-59-140-61-63-142-65-67-144-69-71-146-73-74-147-72-70-145-68-66-143-64-62-141-60-58-139-56-54-137-52-50-135-48-46-133-44-42-131-40-38-129-36-34-127-32-30-125-28-20-108-97(121)82-15-21-118(22-16-82)96-91(93-14-19-111-115-93)76-86(78-110-96)99(123)113-87-9-12-90(13-10-87)148-101(102,106)107/h2-6,8-10,12-14,18-19,75-79,82H,15-17,20-74,80H2,1H3,(H,108,121)(H,111,115)(H,113,123)(H,114,122) |
InChI Key |
VAALVSOKWZKXRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C4CCN(CC4)C5=C(C=C(C=N5)C(=O)NC6=CC=C(C=C6)OC(F)(F)Cl)C7=CC=NN7)C(F)(F)F)C#CC8=CN=C9N8N=CC=C9 |
Origin of Product |
United States |
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